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molecular formula C10H8ClNO4S B1582279 2-Phthalimidoethanesulfonyl chloride CAS No. 4403-36-5

2-Phthalimidoethanesulfonyl chloride

Cat. No. B1582279
M. Wt: 273.69 g/mol
InChI Key: HCPVYBCAYPMANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530486B2

Procedure details

Prepared according to general method A from 2-phthalimidoethanesulfonyl chloride (2.0 g) and morpholine (2.14 ml). Yield: 1.28 g (48%). 1H-NMR (CDCl3) δ (ppm) 7.94-7.84 (m, 4H), 3.99 (t, J=6.8 Hz, 2H), 3.62 (t, J=4.7 Hz, 4H), 3.45 (t, J=6.8 Hz, 4H), 3.15 (t, J=4.6 Hz, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:17])[N:5]([CH2:6][CH2:7][S:8](Cl)(=[O:10])=[O:9])[C:4](=[O:12])[C:3]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:2]12.[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1>>[O:21]1[CH2:22][CH2:23][N:18]([S:8]([CH2:7][CH2:6][N:5]2[C:4](=[O:12])[C:3]3[C:2](=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:1]2=[O:17])(=[O:10])=[O:9])[CH2:19][CH2:20]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(C=2C(C(N1CCS(=O)(=O)Cl)=O)=CC=CC2)=O
Step Two
Name
Quantity
2.14 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)S(=O)(=O)CCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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